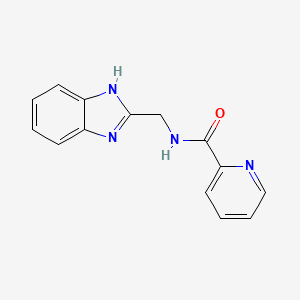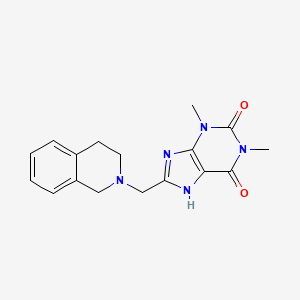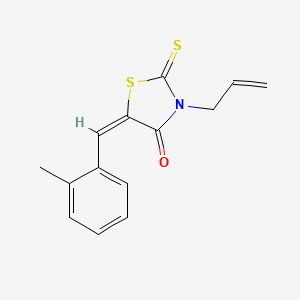![molecular formula C18H19N3O2 B6139348 N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the hydrazinecarboxamide moiety: This can be done by reacting a hydrazine derivative with a carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Compounds like this are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies, including molecular docking and biochemical assays, are typically required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide: can be compared with other hydrazinecarboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl ring and the hydrazinecarboxamide moiety. These features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(2-phenylcyclopropanecarbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)19-18(23)21-20-17(22)16-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCLXMJUGFITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)

![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)
![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B6139358.png)
